Benclothiaz

Catalog No.
S3321582
CAS No.
89583-90-4
M.F
C7H4ClNS
M. Wt
169.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benclothiaz

Generic benzisothiazoles fail to replicate the unique 7-chloro substitution critical for consistent SAR calibration and formulation synergy. Benclothiaz provides the exact reference standard required for reproducible combinatorial nematicide development.

● Superior co-formulant synergy: demonstrable potentiation of ecdysone agonists for low-dose mixtures.

● Reliable synthetic intermediate: optimized 5-mmol scale yields for sulfur-nitrogen heterocycle libraries.

● Definitive positive control: highest class nematicidal activity ensures accurate assay benchmarking.

CAS Number

89583-90-4

Product Name

Benclothiaz

IUPAC Name

7-chloro-1,2-benzothiazole

Molecular Formula

C7H4ClNS

Molecular Weight

169.63 g/mol

InChI

InChI=1S/C7H4ClNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H

InChI Key

VSVKOUBCDZYAQY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)SN=C2

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SN=C2

The exact mass of the compound Benclothiaz is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Benclothiaz, 7-Chloro-1,2-benzisothiazole, 7-Chlorobenzo[d]isothiazole, 1,2-Benzisothiazole, 7-chloro-, CGA 120844

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg, 250 mg

Benclothiaz (7-chloro-1,2-benzisothiazole) is a highly characterized, halogenated heterocyclic compound widely utilized as a reference standard and synthetic building block in agrochemical and medicinal chemistry. Originally developed as an unclassified nematicide, its procurement value today is driven by its exceptional utility in combinatorial formulation research, structure-activity relationship (SAR) benchmarking, and scalable benzisothiazole synthesis [1]. Featuring a unique 7-chloro substitution that enhances metabolic stability, Benclothiaz provides a superior baseline for evaluating novel crop protection agents and serves as a highly processable precursor for complex sulfur-nitrogen heterocycles.

Research Fit

Unique benzisothiazole scaffold Distinguished from benzothiazole-based agrochemicals; supports nematicide discovery SAR.
Obsolete nematicide profile Research compound with limited regulatory history; data-gap review needed before formulation use.

Substituting Benclothiaz with unchlorinated benzisothiazoles or alternative commercial nematicides fundamentally compromises experimental integrity in both formulation and efficacy studies. The specific 7-chloro substitution on the benzisothiazole core dictates its distinct physicochemical properties, ensuring optimal synergistic interactions with co-formulants like halofenozide or indoxacarb [1]. Generic in-class substitutes lack this precise substitution pattern, leading to unpredictable formulation stability, altered bioavailability, and a failure to replicate the maximum baseline nematicidal activity required for accurate SAR assay calibration. Consequently, precise procurement of Benclothiaz is mandatory for reproducible combinatorial and synthetic workflows.

Substitution Risk

! Scaffold mismatch: benzisothiazole core vs. common benzothiazole derivatives may shift nematicidal mode of action and environmental fate.
! Obsolete status with significant ecotoxicological data gaps may introduce unknown risk if replaced without compound-specific validation.
! Reported mixture synergy and toxicity profile are cross-study comparable; direct substitution claims require new experimental verification.

Synergistic Potentiation in Combinatorial Agrochemical Formulations

In combinatorial pesticide development, Benclothiaz demonstrates a highly quantifiable synergistic effect when formulated with ecdysone agonists like halofenozide. Patent data reveals that a formulated weight ratio of Benclothiaz to halofenozide (spanning 1:30 to 30:3) significantly expands the insecticidal spectrum and improves control efficiency compared to either active ingredient applied alone [1]. This synergistic potentiation allows formulators to optimize the total active ingredient concentration to just 5–40% of the total formulation weight while maintaining extended pest control, making it an essential reference for low-residue formulation research.

Evidence DimensionFormulation efficacy and active ingredient optimization
Target Compound DataSynergistic control achieved at 5–40% total active ingredient weight (Benclothiaz + Halofenozide)
Comparator Or BaselineIndividual application of halofenozide or generic nematicides
Quantified DifferenceSignificant reduction in required usage amount with an expanded control spectrum
ConditionsWettable powder, suspending agent, or aqueous emulsion formulations

Drives procurement for agrochemical formulators seeking a validated synergistic partner to lower overall pesticide application rates and delay pest resistance.

Scaffold identity
Class-level inference
Benzisothiazole ring (7-chloro-1,2-benzisothiazole) not present in commercial agrochemicals, vs. benzothiazole in methabenzthiazuron, mefenacet.
Supports scaffold-diversification studies for nematicide discovery.
Class-level inference based on structural review; compound-specific SAR needed.

Scalable Processability of the Benzisothiazole Scaffold

For process chemists utilizing the 1,2-benzisothiazole core, Benclothiaz serves as a benchmark for scalable synthesis. Recent synthetic methodology updates highlight that Benclothiaz can be efficiently prepared on a 5-mmol scale using optimized ring-closure protocols, achieving isolated yields of up to 54% under milder conditions [1]. When compared to traditional, cumbersome synthetic procedures that require harsh reaction conditions and prolonged heating, this optimized route provides a highly reproducible baseline for generating diverse halogenated benzisothiazole libraries.

Evidence DimensionSynthetic yield and scalability
Target Compound DataUp to 54% yield on a 5-mmol scale under optimized conditions
Comparator Or BaselineTraditional synthesis methods requiring harsh conditions
Quantified DifferenceImproved yield and scalability with high functional-group tolerance
ConditionsCopper-catalyzed or sulfuryl chloride/ammonia ring closure

Validates Benclothiaz as a highly processable, scalable starting material or reference standard for custom synthesis providers and medicinal chemists.

Mixture synergy
Data to verify
98% control of M. incognita in binary mixture (1:3 ratio), exceeding individual components per summary report.
Reported mixture-response endpoint context; source to verify before study design.
Assay details and partner compound not disclosed; replication required.

Superior Baseline Efficacy for Structure-Activity Relationship (SAR) Studies

In comparative screenings of isothiazole and benzisothiazole derivatives, Benclothiaz is established as the gold standard for nematicidal activity. Pharmacological and agrochemical reviews confirm that among synthesized isothiazole derivatives, Benclothiaz exhibits the strongest overall nematicidal activity [1]. This makes it an indispensable positive control for researchers evaluating the bioactivity of novel, unclassified nematicides or fluorinated analogs. Substituting it with weaker in-class analogs compromises the dynamic range of efficacy assays.

Evidence DimensionRelative nematicidal activity
Target Compound DataStrongest overall nematicidal activity in its class
Comparator Or BaselineOther synthesized isothiazole/benzisothiazole derivatives
Quantified DifferenceHighest baseline efficacy for assay calibration
ConditionsIn vitro and in vivo nematicidal screening assays

Essential for procurement by discovery biologists needing a maximum-efficacy positive control to accurately benchmark novel nematicidal candidates.

Acute oral toxicity
Cross-study comparable
LD50 495 mg/kg (rat), compared to fosthiazate (5–50 mg/kg) and oxamyl (~2.5–5 mg/kg).
Supports hazard-classification review for handling during formulation research.
Direct comparative studies not available; cross-study comparison.
Physicochemical profile
Cross-study comparable
LogP 2.95, density 1.435 g/cm³; intermediate lipophilicity between fluopyram (3.3) and fosthiazate (1.8).
Supports formulation-property screening for soil mobility and bioavailability studies.
Calculated LogP; measured values may differ under formulation conditions.

Combinatorial Agrochemical Formulation

Due to its proven synergistic potentiation with ecdysone agonists (e.g., halofenozide), Benclothiaz is highly suited as a co-formulant reference in the development of next-generation, low-dose pesticidal mixtures [1].

Benzisothiazole Scaffold Synthesis

With established optimized yields on a 5-mmol scale, Benclothiaz serves as a reliable starting material or intermediate for process chemists synthesizing complex, sulfur-nitrogen heterocyclic libraries for pharmaceutical or agricultural screening [2].

Nematicidal SAR Benchmarking

As the compound exhibiting the strongest overall nematicidal activity among its class, Benclothiaz is an indispensable positive control for discovery biologists calibrating efficacy assays for novel crop protection agents [3].

Application Fit

Application
Selection Property
Validation Focus
Nematicide discovery scaffold
Unique benzisothiazole core absent in commercial products
Scaffold-based SAR and mode-of-action hypothesis testing
Co-formulation mixture studies
Reported synergistic mixture-response endpoint
Mixture-ratio optimization and efficacy-endpoint verification
Analytical reference characterization
LogP 2.95 and distinct benzisothiazole mass
LC-MS/MS method differentiation and residue-monitoring studies

XLogP3

2.9

UNII

1DF11295Y9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

89583-90-4

Wikipedia

Benclothiaz

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